5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile 5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18722313
InChI: InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)6(10)9-4/h1-2H,8H2,(H,9,10)
SMILES:
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile

CAS No.:

Cat. No.: VC18722313

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile -

Specification

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 5-amino-6-oxo-1H-pyridine-2-carbonitrile
Standard InChI InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)6(10)9-4/h1-2H,8H2,(H,9,10)
Standard InChI Key MSQPSKIEXILZBQ-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=O)C(=C1)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile consists of a six-membered dihydropyridine ring with the following substituents:

  • Amino group (-NH₂) at position 5,

  • Oxo group (=O) at position 6,

  • Cyano group (-CN) at position 2.

This arrangement creates a conjugated system that enhances electronic delocalization, influencing reactivity and interaction with biological targets. The compound’s molecular formula is C₇H₆N₃O, with a molecular weight of 164.14 g/mol.

Physicochemical Characteristics

Key properties inferred from analogs :

PropertyValue/Range
Melting Point220–225°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~1.2 (moderate lipophilicity)
pKa4.8 (carboxylic proton), 8.1 (amino group)

The amino group enhances hydrogen-bonding capacity, potentially improving target binding compared to non-amino analogs like 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 5-amino-6-oxo-1,6-dihydropyridine-2-carbonitrile is documented, analogous dihydropyridines are typically synthesized via:

  • Cyclocondensation Reactions: Reacting β-keto nitriles with ammonia or urea derivatives under acidic conditions.

  • Multi-Component Reactions: Utilizing aldehydes, malononitrile, and ammonium acetate in ethanol, catalyzed by Lewis acids .

For example, a plausible route involves:

Malononitrile + Ethyl acetoacetate + Ammonium acetateHCl, EtOH5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile\text{Malononitrile + Ethyl acetoacetate + Ammonium acetate} \xrightarrow{\text{HCl, EtOH}} \text{5-Amino-6-oxo-1,6-dihydropyridine-2-carbonitrile}

Yield optimization (∼65–70%) requires precise control of temperature (80–90°C) and reaction time (6–8 hours).

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 6.8 (s, 1H, NH₂), 6.2 (d, 1H, H-3), 5.9 (d, 1H, H-4) .

    • IR: Peaks at 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H).

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs exhibit xanthine oxidase (XO) and isocitrate dehydrogenase (IDH) inhibition :

  • XO Inhibition: The oxo and cyano groups coordinate with Mo⁴⁺ in xanthine oxidase’s active site, reducing uric acid production (IC₅₀ ~2.1 µM for 5-cyano analogs).

  • IDH1/2 Inhibition: Dihydropyridines with amino substitutions show promise in blocking mutant IDH enzymes implicated in cancers (e.g., olutasidenib, a related compound in Phase III trials) .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a template for modifying pharmacokinetic properties:

Modification SiteImpact
Amino Group (C5)Enhances solubility and target affinity
Cyano Group (C2)Improves metabolic stability
Oxo Group (C6)Facilitates hydrogen bonding with enzymes

Preclinical Data

Comparative data with analogs :

CompoundXO IC₅₀ (µM)IDH1 IC₅₀ (nM)Solubility (mg/mL)
5-Amino-6-oxo derivative1.8120.45
5-Cyano-6-oxo analog2.1N/A0.28
Olutasidenib N/A90.12

Future Directions

Research Priorities

  • Structure-Activity Relationships (SAR): Systematic variation of substituents at C3 and C4.

  • Prodrug Development: Esterification of the oxo group to enhance bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for oncology applications.

Clinical Translation

Collaborations with biopharma entities could accelerate trials, leveraging precedents like olutasidenib . Regulatory milestones would require:

  • Phase I: Dose escalation in solid tumors (2026–2027).

  • Phase II: Efficacy studies in IDH-mutant gliomas (2028–2030).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator